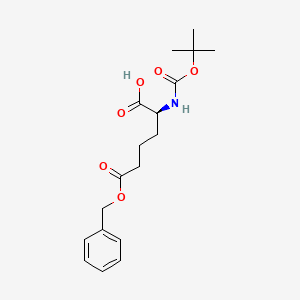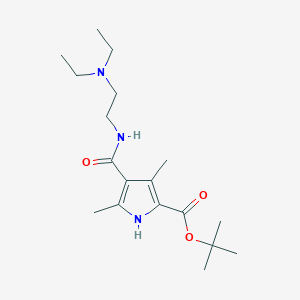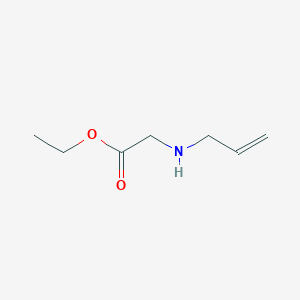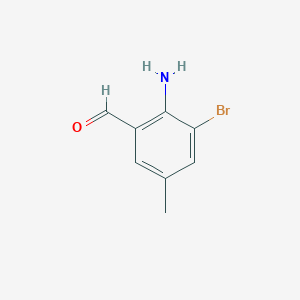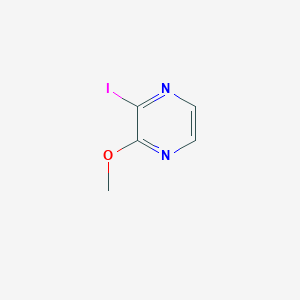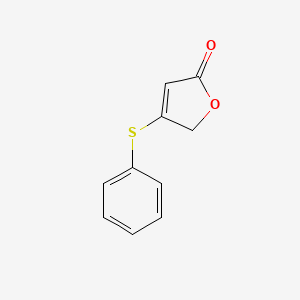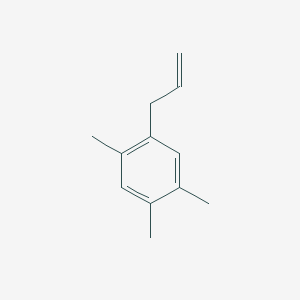
3-(2,4,5-Trimethylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of organic compounds with complex phenyl groups is a common theme in the papers. For instance, the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes is described, involving reactions with t-butyllithium and chlorotrimethylsilane . Similarly, the synthesis of various thiophenes and didehydrothiophene is achieved through multiple routes, including 1,3-dipolar cycloaddition and palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of "3-(2,4,5-Trimethylphenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common tool used to confirm the molecular structure of synthesized compounds. For example, the molecular structure of a phosphaallene compound was confirmed using this technique . Similarly, the structure of various synthesized compounds, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by IR and single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of "3-(2,4,5-Trimethylphenyl)-1-propene" once synthesized.
Chemical Reactions Analysis
The papers describe various chemical reactions, including Claisen-Schmidt condensation reactions , and transformations involving organoboroxines and stannylthiophenes . These reactions are indicative of the types of chemical transformations that phenylpropene derivatives might undergo, such as electrophilic additions or substitutions, which could be relevant for "3-(2,4,5-Trimethylphenyl)-1-propene".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often characterized by spectroscopic methods. For instance, FT-IR, NMR, and UV-visible spectral studies are used to characterize compounds and confirm their structures . Theoretical methods like density functional theory (DFT) are also employed to predict and analyze the spectroscopic properties . These methods would be useful in determining the properties of "3-(2,4,5-Trimethylphenyl)-1-propene", such as its reactivity, stability, and electronic properties.
科学的研究の応用
Polymer Synthesis and Material Science
One notable application of derivatives related to 3-(2,4,5-Trimethylphenyl)-1-propene is in polymer synthesis. For instance, a study by Tuba et al. (2014) discusses the one-pot synthesis of poly(vinyl alcohol) copolymers via ruthenium-catalyzed equilibrium ring-opening metathesis polymerization. This process involves hydroxyl functionalized cyclopentene and heptadiene, using a metathesis catalyst, to produce well-defined copolymers with potential applications in material science Tuba, R., Al‐Hashimi, M., Bazzi, H. S., & Grubbs, R. (2014). Macromolecules, 47(23), 8190-8195.
Organic Synthesis
In organic synthesis, Ito et al. (2005) presented an efficient method for synthesizing 1-(2,4,6-Tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene. This study highlights the versatility of trimethylphenyl derivatives in synthesizing complex organic compounds, which could be valuable in pharmaceutical and material science applications Ito, S., Sekiguchi, S., Freytag, M., & Yoshifuji, M. (2005). Bulletin of the Chemical Society of Japan, 78(7), 1142-1144.
Atmospheric Chemistry
Research on the kinetics of gas-phase reactions of OH radicals with a series of trimethylphenols, including 2,4,5-trimethylphenol, provides insight into the atmospheric chemistry and environmental fate of these compounds. Bejan et al. (2012) investigated these reactions, offering valuable data on the atmospheric lifetimes and reactivity trends of trimethylphenols, which are structurally similar to 3-(2,4,5-Trimethylphenyl)-1-propene Bejan, I., Schürmann, A., Barnes, I., & Benter, T. (2012). International Journal of Chemical Kinetics, 44(2), 117-124.
Catalysis
In catalysis, Trost et al. (2007) described the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, showcasing the potential of trimethylphenyl derivatives in facilitating catalytic processes to produce heterocycles with high yields and enantioselectivity. This research underscores the role of these compounds in developing new catalytic methods for synthesizing optically active molecules Trost, B., Silverman, S., & Stambuli, J. (2007). Journal of the American Chemical Society, 129(41), 12398-12399.
Environmental Chemistry
The study of trimethyldibenzothiophenes (TMDBTs) in sediments, as discussed by Li et al. (2013), reveals the application of trimethylphenyl derivatives in understanding petroleum geochemistry and environmental chemistry. The research focuses on the maturity indicators of sediments, providing insights into the geochemical processes affecting organic compounds in natural environments Li, M., Zhong, N., Shi, S., Zhu, L., & Tang, Y.-j. (2013). Fuel, 103, 299-307.
作用機序
将来の方向性
特性
IUPAC Name |
1,2,4-trimethyl-5-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXTPCHUMMTPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505910 |
Source


|
| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58474-27-4 |
Source


|
| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

